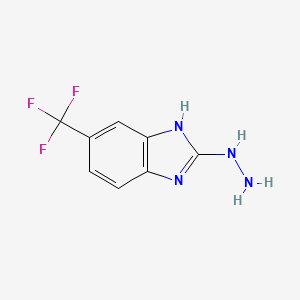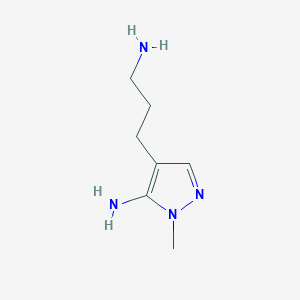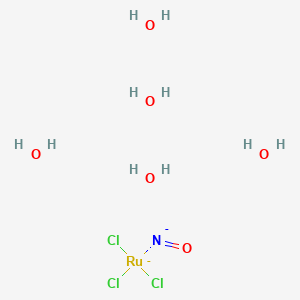
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is found in many natural products and pharmacologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine typically involves the use of pyrrolidine derivatives as starting materials. One common method involves the reaction of 2-methylpyrrolidine with a suitable alkylating agent under basic conditions to introduce the pyrrolidin-2-ylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, chiral catalysts may be employed to ensure the production of the desired enantiomer, as the (S)-configuration is often required for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various N-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, which serves as the core structure for many derivatives.
N-Methylpyrrolidine: A simple derivative with a methyl group attached to the nitrogen atom.
2-Methylpyrrolidine: A derivative with a methyl group attached to the second carbon atom of the pyrrolidine ring.
Uniqueness
2-Methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine is unique due to its specific substitution pattern and stereochemistry. The presence of the (S)-pyrrolidin-2-ylmethyl group imparts distinct biological and chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-methyl-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C10H20N2/c1-9-4-3-7-12(9)8-10-5-2-6-11-10/h9-11H,2-8H2,1H3/t9?,10-/m0/s1 |
InChI-Schlüssel |
BMEIKBSYDWVNTP-AXDSSHIGSA-N |
Isomerische SMILES |
CC1CCCN1C[C@@H]2CCCN2 |
Kanonische SMILES |
CC1CCCN1CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)



![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)

![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)

![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)


